molecular formula C19H23F3N6O B11333855 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B11333855
M. Wt: 408.4 g/mol
InChI Key: NOIYSRKSICWBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a methyl group, a piperazine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For example, the pyrimidine ring can be synthesized by reacting 2-methyl-4,6-dichloropyrimidine with dimethylamine in the presence of a base such as sodium hydride. The resulting intermediate is then coupled with a piperazine derivative and a trifluoromethyl-substituted phenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H23F3N6O

Molecular Weight

408.4 g/mol

IUPAC Name

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H23F3N6O/c1-13-23-16(26(2)3)12-17(24-13)27-8-10-28(11-9-27)18(29)25-15-7-5-4-6-14(15)19(20,21)22/h4-7,12H,8-11H2,1-3H3,(H,25,29)

InChI Key

NOIYSRKSICWBHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.